3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Lipophilicity ADME Lead Optimization

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 932886-85-6, molecular formula C20H19NO2, MW 305.37 g/mol) is a fully substituted quinoline-4-carboxylic acid derivative bearing methyl groups at positions 3, 6, and 8 of the quinoline core and a 4-methylphenyl (p-tolyl) substituent at position 2. Its computed XLogP3-AA is 4.8, topological polar surface area (TPSA) is 50.2 Ų, and predicted pKa is 1.25 ± 0.30.

Molecular Formula C20H19NO2
Molecular Weight 305.377
CAS No. 932886-85-6
Cat. No. B2680252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
CAS932886-85-6
Molecular FormulaC20H19NO2
Molecular Weight305.377
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2C)C(=O)O)C)C
InChIInChI=1S/C20H19NO2/c1-11-5-7-15(8-6-11)19-14(4)17(20(22)23)16-10-12(2)9-13(3)18(16)21-19/h5-10H,1-4H3,(H,22,23)
InChIKeyMGHAUKLOIDHDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 932886-85-6): Physicochemical Profile and Quinoline-4-Carboxylic Acid Class Context


3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 932886-85-6, molecular formula C20H19NO2, MW 305.37 g/mol) is a fully substituted quinoline-4-carboxylic acid derivative bearing methyl groups at positions 3, 6, and 8 of the quinoline core and a 4-methylphenyl (p-tolyl) substituent at position 2 [1]. Its computed XLogP3-AA is 4.8, topological polar surface area (TPSA) is 50.2 Ų, and predicted pKa is 1.25 ± 0.30 [1]. The compound belongs to the phenylquinoline-4-carboxylic acid scaffold class, which has been extensively explored for histone deacetylase (HDAC) and sirtuin (SIRT) inhibition, anticancer, and antimicrobial applications [2].

Why 2-Phenylquinoline-4-carboxylic Acid Analogs Cannot Be Freely Interchanged: Quantifiable Impact of para-Methyl Substitution on Lipophilicity and Molecular Recognition


In the 2-phenylquinoline-4-carboxylic acid class, small structural modifications on the 2-phenyl ring produce quantifiable changes in both physicochemical properties and biological activity. For example, the addition of a single para-methyl group increases computed lipophilicity by ΔXLogP3 = 0.3 and molecular weight by 14.03 g/mol compared with the unsubstituted 2-phenyl analog [1][2]. Furthermore, class-level structure–activity relationship (SAR) evidence from SIRT3 inhibitor development demonstrates that para-substitution patterns on the 2-phenyl ring critically modulate target potency and isoform selectivity—compound P6 (4-acrylamidophenyl) achieved an IC50 of 7.2 µM against SIRT3, whereas many other 2-phenyl derivatives in the same series showed substantially lower activity [3]. These data underscore that even single-atom substitutions on the 2-phenyl ring are not interchangeable; they alter the molecular property set in ways that directly affect biological target engagement and thus procurement decisions in discovery programs.

Quantitative Differentiation Evidence: 3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid vs. Closest Commercial Analog (CAS 436089-40-6)


Evidence Dimension 1 — Lipophilicity: Enhanced XLogP3 by +0.3 Units vs. 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid

The target compound has a computed XLogP3-AA value of 4.8, compared with 4.5 for the closest commercially available analog, 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid (CAS 436089-40-6) [1][2]. This difference of +0.3 logP units is quantitatively attributable to the presence of the para-methyl group on the 2-phenyl substituent. A ΔlogP of 0.3 is within the range known to influence membrane permeability, plasma protein binding, and oral absorption predictability.

Lipophilicity ADME Lead Optimization Drug Design

Evidence Dimension 2 — Molecular Weight: +14.03 g/mol Differential vs. 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid

The molecular weight of the target compound is 305.37 g/mol (C20H19NO2), exactly 14.03 g/mol higher than the 291.34 g/mol of 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid (C19H17NO2) [1][2]. This difference corresponds precisely to the replacement of a hydrogen atom (–H, 1.01 Da) with a methyl group (–CH3, 15.03 Da) at the para-position of the 2-phenyl ring. Both compounds remain within the lead-like molecular weight range (≤350 Da), but the incremental mass may affect passive diffusion rates and solubility.

Molecular Weight Fragment Growth Lead-Likeness Pharmacokinetics

Evidence Dimension 3 — Molecular Complexity: Heavy Atom Count (+1) and Complexity Index (+25) vs. 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid

The target compound has a heavy atom count of 23 and a molecular complexity index of 429, compared with 22 heavy atoms and a complexity index of 404 for the des-methyl analog [1][2]. The +1 heavy atom count and +25 complexity index reflect the incremental structural elaboration at the para-position. Higher molecular complexity is often associated with increased specificity in protein–ligand interactions, as it introduces additional van der Waals contacts and conformational constraints.

Molecular Complexity Binding Entropy Screening Library Design

Evidence Dimension 4 — Class-Level SAR: Para-Substitution on the 2-Phenyl Ring Modulates SIRT3 Inhibitory Activity and Isoform Selectivity

In a systematic SAR study of 2-phenylquinoline-4-carboxylic acid derivatives as SIRT3 inhibitors, the para-substituted compound P6 (bearing a 4-acrylamidophenyl group) displayed an IC50 of 7.2 ± 0.5 µM against SIRT3, with approximately 4.5-fold selectivity over SIRT1 (IC50 32.6 ± 0.8 µM) and SIRT2 (IC50 33.5 ± 1.6 µM) [1]. In contrast, many other 2-phenyl derivatives with different substitution patterns showed substantially lower activity (e.g., P1–P5 exhibiting SIRT3 inhibitory rates of 20–30% at 10 µM) [1]. While the target compound (4-methylphenyl) has not been directly tested in this assay, the class-level SAR strongly indicates that para-substitution on the 2-phenyl ring is a critical determinant of potency and selectivity. The 4-methylphenyl motif of the target compound represents a distinct para-substitution chemotype that may confer unique target recognition properties compared with unsubstituted phenyl or other para-substituted analogs.

SIRT3 Inhibition Selectivity Structure-Activity Relationship Epigenetics

Recommended Application Scenarios for 3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Based on Differentiated Evidence


Scenario 1 — Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity in the 2-Phenylquinoline-4-carboxylic Acid Series

When a discovery program using the 2-phenylquinoline-4-carboxylic acid scaffold requires incremental lipophilicity adjustment—for example, to improve membrane permeability without breaching Lipinski's Rule of 5—the +0.3 ΔXLogP3 vs. the unsubstituted 2-phenyl analog provides a quantifiable basis for selecting this compound. This difference, confirmed via PubChem-computed XLogP3 [1][2], allows medicinal chemists to assess permeability trends in Caco-2 or PAMPA assays with a structurally matched comparator.

Scenario 2 — Fragment-to-Lead and Structure-Based Drug Design Leveraging the 4-Methylphenyl Group as a Vector for Binding-Site Exploration

The +14 Da molecular weight differential and the +1 heavy atom count relative to the des-methyl analog [1][2] make this compound suitable for fragment-growing strategies where the para-methyl group serves as a synthetic handle or as a probe for hydrophobic sub-pockets. The class-level SAR evidence that para-substitution modulates SIRT3 potency and isoform selectivity [3] further justifies its use as a core scaffold in structure-guided optimization of HDAC/SIRT-targeting therapeutics.

Scenario 3 — Screening Library Diversification for Epigenetic Target Discovery (HDAC/SIRT Programs)

Given that 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated HDAC3 and SIRT3 inhibitory activity [3], and that para-substitution is a key determinant of potency, this compound is well-positioned for inclusion in focused screening libraries targeting epigenetic enzymes. Its distinct 4-methylphenyl chemotype complements unsubstituted, 4-chloro, and 4-methoxy analogs commonly available in commercial libraries, enabling broader SAR exploration in a single screening campaign.

Scenario 4 — Chemical Biology Tool Compound Development Requiring Defined Physicochemical Control

For researchers developing chemical probes where consistent and quantifiable physicochemical properties are essential for data reproducibility, the compound's well-characterized computed parameters—XLogP3 4.8, TPSA 50.2 Ų, predicted pKa 1.25 ± 0.30 [1][2]—provide a transparent specification baseline that simplifies procurement, handling, and assay design. The ≥97% commercial purity standard further ensures batch-to-batch consistency in screening applications.

Quote Request

Request a Quote for 3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.